molecular formula C17H26N2O3S B4710422 1-(benzylsulfonyl)-N-(sec-butyl)-4-piperidinecarboxamide

1-(benzylsulfonyl)-N-(sec-butyl)-4-piperidinecarboxamide

Cat. No. B4710422
M. Wt: 338.5 g/mol
InChI Key: AKXHKHSGMBRCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-N-(sec-butyl)-4-piperidinecarboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as BZP and is a piperazine derivative. BZP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. BZP also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in the activity of the central nervous system, leading to increased alertness, wakefulness, and euphoria.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. BZP has been shown to increase heart rate, blood pressure, and body temperature. BZP has also been shown to decrease appetite and increase the release of hormones such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

BZP has a number of advantages for use in lab experiments. BZP is relatively easy to synthesize and purify, making it readily available for use in research. BZP is also stable under a variety of conditions, making it suitable for long-term storage. However, BZP has a number of limitations for use in lab experiments. BZP is highly toxic and can cause serious health effects if not handled properly. BZP is also highly addictive and can lead to dependence and withdrawal symptoms.

Future Directions

There are a number of future directions for research on BZP. One area of research is the development of new drug delivery systems using BZP. Another area of research is the investigation of the potential therapeutic applications of BZP in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BZP and its effects on the central nervous system.

Scientific Research Applications

BZP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. BZP has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, appetite, and sleep. BZP has also been studied for its potential use as a drug delivery system.

properties

IUPAC Name

1-benzylsulfonyl-N-butan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-14(2)18-17(20)16-9-11-19(12-10-16)23(21,22)13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXHKHSGMBRCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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